molecular formula C19H23N3O5S2 B2636519 N1-(3-methoxypropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-40-5

N1-(3-methoxypropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2636519
CAS No.: 898430-40-5
M. Wt: 437.53
InChI Key: XXBBTOIWHLZIAJ-UHFFFAOYSA-N
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Description

N1-(3-methoxypropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

5-HT6 Receptor Antagonism

N1-(3-methoxypropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and its derivatives have been identified as potent 5-HT6 receptor antagonists. Specifically, N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have shown distinct pro-cognitive and antidepressant-like properties in vivo, as demonstrated by their performance in novel object recognition (NOR) and forced swim (FST) tests in rats. Such compounds represent potential therapeutic agents for cognitive enhancement and depression treatment, showcasing their significance in the field of neuropsychopharmacology (Zajdel et al., 2016).

Synthesis and Chemical Properties

The compound class encompassing this compound demonstrates a rich chemistry, with a variety of synthetic pathways and chemical reactions being explored. For instance, studies have investigated the synthesis of new derivatives via domino-reactions, highlighting the versatility and potential for creating a broad range of structurally related compounds with diverse biological activities (Fathalla et al., 2002).

Chemosensor Development

Certain derivatives of this compound have been developed as chemosensors, especially for the detection of Pd2+ ions. These sensors demonstrate high selectivity and sensitivity, with the potential for applications in environmental monitoring and industrial processes. The design and synthesis of such chemosensors leverage the unique chemical properties of the tetrahydroquinoline and thiophene moieties for metal ion recognition (Shally et al., 2020).

Anticancer Research

Derivatives of tetrahydroquinoline, a core structural component of this compound, have been explored for their anticancer properties. These compounds have shown potential as anticancer agents, with studies focusing on their synthesis and evaluation against various cancer cell lines. This line of research underscores the therapeutic potential of these compounds in oncology (Redda et al., 2010).

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-27-11-4-9-20-18(23)19(24)21-15-8-7-14-5-2-10-22(16(14)13-15)29(25,26)17-6-3-12-28-17/h3,6-8,12-13H,2,4-5,9-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBBTOIWHLZIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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